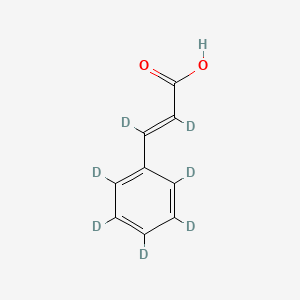![molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5](/img/structure/B1611896.png)
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Overview
Description
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, commonly known as MM2, is a chemical compound used in scientific research for its potential applications in drug discovery and development. It is a derivative of pyridine, a heterocyclic organic compound, and has a unique molecular structure that makes it a promising candidate for various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization of Complexes
Morpholine-based Schiff-base complexes have been synthesized and characterized, demonstrating potential anticancer activities. These complexes have been shown to interact with metal ions to form structures with significant biological activity. This suggests that N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine could also form complexes with metals, offering pathways for the development of new therapeutic agents or materials with unique properties (Rezaeivala et al., 2020).
Catalysis and Organic Synthesis
Morpholine and its derivatives are involved in catalytic processes and organic synthesis, including reductive amination processes. For example, cobalt oxide nanoparticles have been used for the selective synthesis of N-methylated and N-alkylated amines, showcasing the role of nitrogen-containing compounds in facilitating chemical transformations. This illustrates the potential use of this compound in similar catalytic processes to synthesize a variety of organic compounds (Senthamarai et al., 2018).
Environmental Applications
Amines, including morpholine derivatives, have been evaluated for their environmental applications, such as in the analysis of wastewater and surface water. This highlights the potential utility of this compound in environmental monitoring and treatment processes. The ability to detect and analyze amines in environmental samples is crucial for assessing water quality and addressing pollution (Sacher et al., 1997).
Polymer Science
In the field of polymer science, morpholine derivatives have been studied as catalysts for polyurethane foam preparation. This indicates the potential of this compound as a catalyst in the production of polymers, offering environmentally friendly alternatives to traditional catalysts. The search for catalysts that can be incorporated into polymers to reduce volatile organic compounds is an area of active research, where morpholine derivatives could play a key role (Strachota et al., 2008).
properties
IUPAC Name |
N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRQHZBTPUFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594501 | |
| Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886851-30-5 | |
| Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















